In-Depth Technical Guide: Physicochemical Properties of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
In-Depth Technical Guide: Physicochemical Properties of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-[3-(2-Methoxyethoxy)phenyl]methanamine. Intended for researchers, scientists, and professionals in the field of drug development, this document consolidates critical data including molecular structure, identifiers, and both experimental and theoretical physicochemical parameters. Furthermore, it outlines standardized methodologies for the experimental determination of these properties, ensuring scientific rigor and reproducibility. The synthesis of accurate physicochemical data is paramount in the early stages of drug discovery and development, influencing factors such as formulation, bioavailability, and pharmacokinetic profiling.
Introduction
1-[3-(2-Methoxyethoxy)phenyl]methanamine is a primary amine featuring a phenyl ring substituted with a 2-methoxyethoxy group at the meta-position relative to the aminomethyl substituent. This unique structural arrangement imparts specific electronic and steric characteristics that are of interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, a thorough understanding of its physical properties is essential for its effective application and for the rational design of novel molecular entities. This guide serves as a centralized repository of this vital information.
Molecular Structure and Identifiers
A clear and unambiguous identification of a chemical substance is the foundation of all scientific investigation. The structural representation and key identifiers for 1-[3-(2-Methoxyethoxy)phenyl]methanamine are provided below.
Figure 1: Chemical structure of 1-[3-(2-Methoxyethoxy)phenyl]methanamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-[3-(2-Methoxyethoxy)phenyl]methanamine | - |
| CAS Number | 863889-79-0 | - |
| Molecular Formula | C₁₀H₁₅NO₂ | |
| Molecular Weight | 181.23 g/mol | |
| MDL Number | MFCD08690185 | |
| SMILES | COCCOC1=CC=CC(CN)=C1 | |
| InChI | 1S/C10H15NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8,11H2,1H3 |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters in its handling, formulation, and biological activity.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Data not available (Predicted) | - |
| Boiling Point | Data not available (Predicted) | - |
| Solubility | Data not available (Predicted) | - |
| Flash Point | Not applicable |
Note: The absence of experimentally determined melting point, boiling point, and solubility data in readily available literature highlights a gap in the public domain knowledge for this specific compound. Predictive models can offer estimations, but experimental verification is strongly recommended.
Predicted Spectral Data
In the absence of published experimental spectra, computational predictive tools provide valuable insights into the expected spectral characteristics of a molecule. These predictions are based on large databases of known compounds and sophisticated algorithms.
Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is instrumental in determining the hydrogen framework of a molecule.
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |
| Methoxyethoxy (-OCH₂CH₂O-) | 4.1 - 4.2 | Triplet | 2H |
| Aminomethyl (-CH₂NH₂) | 3.8 - 3.9 | Singlet | 2H |
| Methoxyethoxy (-OCH₂CH₂O-) | 3.7 - 3.8 | Triplet | 2H |
| Methoxy (-OCH₃) | 3.4 - 3.5 | Singlet | 3H |
| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C-O) | 158 - 160 |
| Aromatic (C-CH₂NH₂) | 140 - 142 |
| Aromatic (CH) | 115 - 130 |
| Methoxyethoxy (-OCH₂) | 68 - 72 |
| Methoxy (-OCH₃) | 58 - 60 |
| Aminomethyl (-CH₂) | 45 - 47 |
Predicted IR Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H (amine) | Stretching |
| 2850 - 3000 | C-H (aliphatic/aromatic) | Stretching |
| 1580 - 1620 | C=C (aromatic) | Stretching |
| 1450 - 1500 | C=C (aromatic) | Stretching |
| 1050 - 1150 | C-O (ether) | Stretching |
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. For 1-[3-(2-Methoxyethoxy)phenyl]methanamine, the expected molecular ion peak [M]⁺ would be at m/z 181.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for determining the key physical properties discussed in this guide.
Melting Point Determination
Figure 2: Workflow for melting point determination.
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Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate.
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Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to determine the melting range. A narrow melting range is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the solid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
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Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Safety and Handling
Based on available data, 1-[3-(2-Methoxyethoxy)phenyl]methanamine is classified as acutely toxic if swallowed.[1]
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GHS Pictogram: GHS06 (Toxic)[1]
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Signal Word: Danger[1]
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Hazard Statement: H301 (Toxic if swallowed)[1]
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Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This technical guide has compiled the available and predicted physical properties of 1-[3-(2-Methoxyethoxy)phenyl]methanamine, providing a valuable resource for researchers and developers. While key identifiers and the physical form have been established, a notable lack of experimental data for properties such as melting point, boiling point, and solubility exists in the public domain. The provided predicted spectral data and standardized experimental protocols offer a framework for future characterization of this compound. Accurate and comprehensive physicochemical data are crucial for advancing the application of this and similar molecules in scientific research and development.
